molecular formula C16H24N2O4S B5015227 1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5015227
M. Wt: 340.4 g/mol
InChI Key: CUZPUHAENSZLPU-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group, a methoxyphenyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of methanesulfonyl chloride with a suitable amine to form the methanesulfonamide intermediate. This intermediate is then reacted with a methoxyphenyl derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methyl-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-17(12-13-4-6-15(22-2)7-5-13)16(19)14-8-10-18(11-9-14)23(3,20)21/h4-7,14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZPUHAENSZLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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